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molecular formula C15H28O3 B8797406 13-Hydroxy-oxacyclohexadecan-2-one CAS No. 32539-79-0

13-Hydroxy-oxacyclohexadecan-2-one

Cat. No. B8797406
M. Wt: 256.38 g/mol
InChI Key: FDGKLOJAQCXSKC-UHFFFAOYSA-N
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Patent
US06008185

Procedure details

According to Russian Inventor's Certificate 1 133 274, 12-oxo-15-pentadecanolide is reduced in the presence of Raney nickel to give 12-hydroxy-15-pentadecanolide, which is then dehydrated, for example in the presence of phosphoric acid, to give the corresponding 15-pentadec-11- and -12-enolides, and these products are then hydrogenated in the presence of a nickel catalyst to give I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:18][CH2:17][CH2:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1>[Ni]>[OH:1][CH:2]1[CH2:18][CH2:17][CH2:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCCCCCCCCCC(=O)OCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1CCCCCCCCCCC(=O)OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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